6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring and a benzoate ester, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene ring structure, followed by the introduction of the aminoiminomethyl group. The benzoate ester is then synthesized and attached to the naphthalene ring. The final step involves the addition of the dimethanesulfonate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester site.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: A simpler ester derivative with similar functional groups.
4-(Aminomethyl)benzoic acid: An acid derivative with potential antifibrinolytic properties.
Uniqueness
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate is unique due to its complex structure, which combines a naphthalene ring with a benzoate ester and dimethanesulfonate group. This combination provides distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
82956-02-3 |
---|---|
Molecular Formula |
C21H25N3O8S2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(aminomethyl)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N3O2.2CH4O3S/c20-11-12-1-3-13(4-2-12)19(23)24-17-8-7-14-9-16(18(21)22)6-5-15(14)10-17;2*1-5(2,3)4/h1-10H,11,20H2,(H3,21,22);2*1H3,(H,2,3,4) |
InChI Key |
IKHXKNHEMGSPQB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1CN)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.